Product packaging for Benzoylglycyl-d-histidyl-l-leucine(Cat. No.:)

Benzoylglycyl-d-histidyl-l-leucine

Cat. No.: B15221420
M. Wt: 429.5 g/mol
InChI Key: AAXWBCKQYLBQKY-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Peptide Chemistry and Bioactive Peptides

Peptides, short chains of amino acid monomers linked by peptide bonds, are fundamental to numerous biological processes. Bioactive peptides are of particular scientific interest as they can act as hormones, neurotransmitters, and enzyme inhibitors. The specific sequence and stereochemistry of the amino acids in a peptide chain dictate its three-dimensional structure and, consequently, its biological activity.

Benzoylglycyl-d-histidyl-l-leucine is a synthetic tripeptide. Its structure, featuring a benzoyl group at the N-terminus followed by glycine (B1666218), a D-isomer of histidine, and an L-isomer of leucine (B10760876), is designed for specific interactions with target enzymes. The inclusion of a D-amino acid is a notable feature in peptide chemistry, often introduced to enhance the peptide's stability against degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.

Historical Perspective on Angiotensin-Converting Enzyme (ACE) Inhibitors and Related Peptidomimetics

The scientific journey toward understanding compounds like this compound is intrinsically linked to the discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors. The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and ACE is a central enzyme in this pathway. nih.gov The discovery that peptides from the venom of the Brazilian viper, Bothrops jararaca, could inhibit ACE was a landmark in cardiovascular medicine. nih.gov

This discovery spurred the development of the first synthetic ACE inhibitors, such as captopril. nih.gov These early inhibitors were often peptidomimetics, molecules that mimic the structure of natural peptides to interact with biological targets. The development of these drugs highlighted the importance of the C-terminal dipeptide sequence of substrates for binding to ACE. nih.gov

A widely used synthetic substrate for measuring ACE activity in laboratory settings is Benzoylglycyl-L-histidyl-L-leucine, also known as Hippuryl-L-histidyl-L-leucine (HHL). acs.orgnih.gov The hydrolysis of this substrate by ACE is a standard method for determining the enzyme's activity. nih.govnih.gov

Overview of Research Trajectories for this compound

Direct research focusing exclusively on this compound is limited in publicly available literature. The majority of studies have centered on its all-L-amino acid counterpart, Benzoylglycyl-L-histidyl-L-leucine (HHL), primarily in the context of its use as a standard substrate for ACE activity assays.

Research trajectories involving HHL have focused on:

Enzyme Kinetics: Determining the Michaelis-Menten constants (Km) and other kinetic parameters of ACE using HHL as the substrate. nih.gov

Assay Development: Optimizing conditions for ACE activity assays, including pH, temperature, and ion concentrations, with HHL as the substrate. nih.govnih.gov

Comparative Studies: Comparing the hydrolysis of HHL by ACE with other enzymes, such as carboxypeptidase A, to understand substrate specificity. nih.gov

Research on peptides containing D-amino acids, a category that includes this compound, generally follows a different trajectory. These studies often investigate:

Enzymatic Stability: Assessing the resistance of D-amino acid-containing peptides to degradation by proteases.

Receptor/Enzyme Interaction: Examining how the change in stereochemistry affects binding affinity and inhibitory potency.

Pharmacokinetic Properties: Evaluating how increased stability might translate to a longer duration of action in a biological system.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough scientific investigation into this compound stems from the potential advantages conferred by the inclusion of a D-histidine (B556032) residue. While its L-histidine (B1673261) counterpart is a known substrate for ACE, the introduction of a D-amino acid could transform it into a more effective inhibitor.

The key motivations for this research include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by peptidases in the body. This increased stability could lead to a longer half-life and more sustained inhibitory effect compared to all-L-peptides.

Altered Binding Affinity and Inhibition: The stereochemistry of the histidine residue is critical for its interaction with the active site of ACE. A D-histidine residue could potentially alter the binding mode of the peptide, possibly leading to a tighter and more inhibitory interaction. Studies on other peptides have shown that D-amino acid substitutions can significantly impact biological activity.

Development of Novel Peptidomimetic Inhibitors: Understanding the structure-activity relationship of this compound could provide valuable insights for the design of new, more potent, and stable ACE inhibitors. This knowledge contributes to the broader field of rational drug design.

While direct experimental data on this compound is scarce, the scientific principles of peptide chemistry and enzyme inhibition provide a strong foundation for its investigation as a potentially valuable research compound.

Detailed Research Findings

Given the limited direct research on this compound, this section presents data on its well-studied L-histidine analogue and the general effects of D-amino acid substitution in peptides to provide a comprehensive scientific context.

Table 1: Properties of Benzoylglycyl-L-histidyl-L-leucine (HHL) as an ACE Substrate

Property Value/Observation Reference
Enzyme Angiotensin-Converting Enzyme (ACE) nih.govnih.gov
Action Substrate nih.govnih.gov
Hydrolysis Products Benzoylglycine and Histidyl-leucine
Optimal pH for Hydrolysis 8.3 nih.gov
Michaelis Constant (Km) 0.9 mmol/l (in serum) nih.gov

| Chloride Ion Dependence | Activity is dependent on chloride ion concentration | nih.govnih.gov |

Table 2: General Effects of D-Amino Acid Substitution in Peptides

Effect Description
Proteolytic Stability Increased resistance to degradation by proteases, leading to a longer biological half-life.
Conformational Changes Alters the peptide's secondary and tertiary structure, which can affect its interaction with biological targets.
Receptor/Enzyme Binding Can either increase or decrease binding affinity and activity, depending on the specific residue and its role in the interaction.

| Immunogenicity | May reduce the immunogenic potential of the peptide. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O5 B15221420 Benzoylglycyl-d-histidyl-l-leucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17+/m1/s1

InChI Key

AAXWBCKQYLBQKY-SJORKVTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benzoylglycyl D Histidyl L Leucine

Solid-Phase Peptide Synthesis (SPPS) Approaches for Benzoylglycyl-d-histidyl-l-leucine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like this compound. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The general SPPS cycle for this tripeptide would commence with the anchoring of the C-terminal amino acid, l-Leucine, to the resin. This is followed by sequential cycles of deprotection of the α-amino group and coupling of the subsequent protected amino acids, d-Histidine (B556032) and then Glycine (B1666218). The process culminates with the introduction of the N-terminal benzoyl cap, followed by cleavage of the completed peptide from the resin support and removal of all protecting groups.

Optimization of Resin Chemistry and Linkers

The choice of resin and linker is critical as it dictates the conditions for the final cleavage step and influences the purity of the resulting peptide. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resin/linker combinations are suitable.

Wang Resin: This is a polystyrene-based resin functionalized with a 4-hydroxybenzyl alcohol linker. acs.org It is widely used for Fmoc-based SPPS to produce C-terminal peptide acids. The peptide is cleaved from the Wang resin using strong acids, typically a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups. jpt.com

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in dichloromethane (B109758) or acetic acid/trifluoroethanol/dichloromethane mixtures). acs.orgresearchgate.net This mild cleavage is particularly advantageous as it allows for the isolation of a fully protected peptide, which can be useful for subsequent fragment condensation in solution. A key benefit of the 2-chlorotrityl linker is the suppression of side reactions, such as diketopiperazine formation, which can occur after the dipeptide stage (in this case, d-His-l-Leu). researchgate.netacs.org It also minimizes racemization of the C-terminal residue during its initial loading onto the resin, which is a concern for histidine. acs.org

Resin/LinkerPolymer SupportCleavage ConditionKey Advantages for Synthesis
Wang Resin PolystyreneStrong Acid (e.g., 95% TFA)Cost-effective, standard for producing C-terminal acids. acs.org
2-Chlorotrityl Resin PolystyreneMild Acid (e.g., 1% TFA, Acetic Acid)Minimizes racemization and diketopiperazine formation; allows cleavage with side-chain protection intact. acs.orgresearchgate.netacs.org
PAM Resin PolystyreneStrong Acid (e.g., HF)Often used in Boc-based synthesis, provides high stability during synthesis. acs.orgacs.org

Solution-Phase Synthesis Techniques

Before the dominance of SPPS, peptides were exclusively synthesized in solution, a technique now referred to as Liquid-Phase Peptide Synthesis (LPPS). masterorganicchemistry.com While more labor-intensive due to the need for purification after each step, solution-phase synthesis remains valuable, particularly for large-scale production and the synthesis of peptide fragments. mdpi.com

The synthesis of this compound in solution could be approached through either a stepwise or fragment condensation strategy. A plausible stepwise route would involve:

Protecting the C-terminus of l-Leucine as a methyl or benzyl (B1604629) ester (e.g., H-l-Leu-OMe).

Coupling Nα-Boc-d-His(Trt)-OH to H-l-Leu-OMe using a coupling reagent like DCC/HOBt to form the dipeptide Boc-d-His(Trt)-l-Leu-OMe. masterorganicchemistry.com The Boc group is often preferred over Fmoc in solution-phase synthesis.

Removing the Boc group with an acid (e.g., TFA or HCl in dioxane) to yield H-d-His(Trt)-l-Leu-OMe.

Coupling N-Benzoyl-Glycine (Hippuric acid) to the deprotected dipeptide to form Bz-Gly-d-His(Trt)-l-Leu-OMe.

Finally, removing the C-terminal ester (e.g., via saponification with NaOH) and the Trityl group (via mild acidolysis) to yield the final product.

Purification, typically by crystallization or chromatography, is required after each coupling and deprotection step to remove excess reagents and byproducts. google.com

Chemoenzymatic Synthesis Routes to this compound and Analogs

Chemoenzymatic peptide synthesis (CEPS) leverages the high stereoselectivity and chemoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govqyaobio.com This approach offers significant advantages, including mild reaction conditions (aqueous environment, neutral pH), avoidance of racemization, and a reduced need for side-chain protecting groups. nih.govnih.gov

For the synthesis of this compound, a protease could be used to ligate two precursor fragments. The reaction is the reverse of peptide hydrolysis and can be controlled by manipulating reaction equilibria or kinetics.

Kinetically-Controlled Synthesis: This is the more common approach, where an activated C-terminal ester of the acyl donor fragment (e.g., Bz-Gly-OMe or Bz-Gly-OEt) is used. An enzyme such as papain or α-chymotrypsin would catalyze the aminolysis of this ester by the nucleophilic amino group of the second fragment (e.g., H-d-His-l-Leu-OH). nih.gov α-Chymotrypsin shows a preference for cleaving (and thus forming) bonds involving aromatic or large hydrophobic residues like Leucine (B10760876) at the P1 position, making it a potential candidate. internationalscholarsjournals.comnih.gov

Thermodynamically-Controlled Synthesis: This involves shifting the reaction equilibrium toward synthesis by removing the product (e.g., through precipitation) or using minimal water environments.

A key challenge in synthesizing the target peptide would be the enzyme's stereospecificity. Many proteases are highly specific for l-amino acids. Therefore, a standard protease might not efficiently recognize the d-Histidine residue. However, enzyme engineering and the use of less specific proteases or non-ribosomal peptide synthetases (NRPSs) could potentially overcome this limitation. acs.orgqyaobio.com The synthesis of peptides containing histidine and leucine has been demonstrated using enzymatic methods. nih.govgoogle.com

Derivatization Strategies for Functionalization and Labeling

Derivatization involves chemically modifying the peptide to introduce new functional groups or labels. This is often done to facilitate detection, study interactions, or alter physicochemical properties. While the N-terminus of the target peptide is already capped with a benzoyl group, other sites are available for modification.

Introduction of Reporter Groups for Spectroscopic Analysis

Reporter groups, particularly fluorescent dyes, are attached to peptides to enable their detection and quantification in various assays, such as fluorescence microscopy, binding studies, and high-throughput screening. jpt.comgenscript.com

The introduction of a fluorescent reporter onto an analogue of this compound could be achieved through several strategies:

C-Terminal Labeling: The C-terminal carboxyl group can be activated (e.g., with EDC/NHS) and reacted with an amine-containing fluorophore. This places the label at a specific site away from the main recognition elements of the peptide.

Side-Chain Labeling: An analogue of the peptide could be synthesized incorporating an amino acid with a reactive side chain, such as Lysine or Ornithine. The primary amine on the side chain of these residues provides a convenient handle for conjugation with an N-hydroxysuccinimide (NHS) ester of a fluorophore. For example, reacting an NHS-ester of fluorescein (B123965) (FITC) or rhodamine (TAMRA) would form a stable amide bond. acs.orgsb-peptide.com

N-Terminal Labeling: If the benzoyl cap were omitted, the free N-terminus of Gly-d-His-l-Leu would be the most common site for labeling via reaction with a dye's NHS ester. sb-peptide.com

The choice of fluorophore depends on the specific application, considering factors like excitation/emission wavelengths, quantum yield, and environmental sensitivity.

Reporter Group (Fluorophore)Excitation Max (nm)Emission Max (nm)Common Conjugation Chemistry
FAM (Carboxyfluorescein) ~495~517NHS ester reaction with primary amines. sb-peptide.com
TAMRA (Tetramethylrhodamine) ~555~580NHS ester reaction with primary amines. sb-peptide.com
Cy3 ~550~570NHS ester reaction with primary amines.
Cy5 ~649~670NHS ester reaction with primary amines.

Bioconjugation Techniques for Target Exploration

Bioconjugation involves the chemical modification of a peptide to attach a label or a probe, which can then be used to study its interactions with biological targets. For this compound, the histidine residue is a prime site for such modifications. Histidine-specific bioconjugation techniques are valuable for identifying the binding partners and understanding the mechanism of action of this peptide. researchgate.netnih.gov

Several strategies for histidine modification can be employed:

Visible-Light-Promoted Modifications: Recent advances have enabled the use of visible light to promote the selective modification of histidine residues in peptides and proteins. nih.govnih.govacs.org These methods are often chemoselective and can be performed under biocompatible conditions.

Alkylation: The imidazole (B134444) ring of histidine can be alkylated, although this can be challenging to achieve selectively due to the presence of other nucleophilic residues. nih.govresearchgate.net

Aryl Fluorosulfate (B1228806) Conjugation: Aryl fluorosulfates have been identified as electrophiles that can react with histidine residues, providing another avenue for covalent labeling. acs.org

Metal-Chelating Properties: The imidazole side chain of histidine can chelate metal ions. This property can be exploited for bioconjugation by designing probes that interact with the peptide through metal coordination. scielo.br

These bioconjugation strategies can be used to attach various tags to this compound, such as fluorescent dyes for imaging, biotin (B1667282) for affinity purification of binding partners, or photo-crosslinkers to covalently trap interacting molecules.

Bioconjugation TechniquePrincipleApplication in Target Exploration
Visible-Light-Promoted Thioacetal ActivationLight-induced generation of a thionium (B1214772) intermediate that reacts with the histidine imidazole ring.Labeling with fluorescent probes for cellular imaging and localization studies. nih.govrsc.org
C-H AlkylationRadical-mediated alkylation of the histidine imidazole ring.Introduction of functional groups for subsequent click chemistry reactions to attach reporter tags. nih.govresearchgate.net
Aryl Fluorosulfate ReactionCovalent modification of the histidine side chain by reaction with an aryl fluorosulfate electrophile.Covalent labeling of target proteins for identification and characterization. acs.org

Table 2: Bioconjugation Techniques for this compound

Stereochemical Purity and Chiral Resolution Challenges

The presence of both a D-amino acid (D-histidine) and an L-amino acid (L-leucine) in this compound presents specific challenges in ensuring stereochemical purity. The biological activity of peptides is often highly dependent on their stereochemistry, making the control and analysis of chiral purity a critical aspect of their synthesis and characterization. chromatographytoday.comnih.gov

Challenges in Stereochemical Purity:

Racemization during Synthesis: The activation of amino acids during peptide coupling can sometimes lead to racemization, particularly at the α-carbon. This can result in the formation of diastereomeric impurities that are difficult to separate from the desired product.

Commercial Availability of Chiral Precursors: The synthesis relies on the availability of enantiomerically pure D-histidine and L-leucine starting materials. Impurities in these precursors will be carried through the synthesis.

Analytical Separation of Diastereomers: The separation of the desired this compound from potential diastereomers (e.g., Benzoylglycyl-L-histidyl-L-leucine) can be challenging due to their similar physical properties.

Chiral Resolution Techniques: To address these challenges, several analytical techniques are employed to assess and ensure the stereochemical purity of the final peptide:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. chromatographytoday.comchiraltech.com

Derivatization with Chiral Reagents: The peptide can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated by standard reverse-phase HPLC. acs.org

Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for the chiral analysis of peptides, often with the addition of a chiral selector to the running buffer. researchgate.netnih.gov

Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, it can be coupled with a separation technique like HPLC or CE to identify the separated isomers based on their mass-to-charge ratio. nih.gov

Analytical TechniquePrinciple of Chiral ResolutionAdvantages
Chiral HPLCDifferential interaction of stereoisomers with a chiral stationary phase.Direct separation without derivatization. chromatographytoday.comchiraltech.com
Derivatization with Marfey's Reagent followed by HPLCConversion of enantiomers/diastereomers into diastereomeric derivatives that are separable on a standard C18 column.High sensitivity and widely applicable. acs.org
Chiral Capillary ElectrophoresisDifferential migration of stereoisomers in an electric field in the presence of a chiral selector.High separation efficiency and low sample consumption. researchgate.netnih.gov

Table 3: Techniques for Chiral Resolution of this compound

Molecular Recognition and Enzymatic Interaction Mechanisms of Benzoylglycyl D Histidyl L Leucine

Interactions with Angiotensin-Converting Enzyme (ACE) Isoforms

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, primarily known for its role in blood pressure regulation. It exists in two main isoforms: somatic ACE (sACE), found in various tissues including the lungs, and testicular ACE (tACE), found exclusively in the testes. Benzoylglycyl-d-histidyl-l-leucine, often referred to as Hippuryl-L-Histidyl-L-Leucine (HHL), is a widely used substrate for assaying the activity of these enzymes. evitachem.com

Substrate Specificity and Binding Affinity Studies (in vitro)

The interaction between this compound and ACE is characterized by specific binding within the enzyme's active site, leading to the cleavage of the histidyl-leucine bond and the release of hippuric acid and histidyl-leucine. evitachem.com In vitro studies using serum as the source of ACE have determined the Michaelis constant (Km) for HHL to be 0.9 mmol/l. nih.gov This value provides a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of ACE for this particular substrate.

Higher concentrations of HHL have been observed to cause substrate inhibition, a phenomenon where the enzyme's activity decreases at very high substrate concentrations. nih.gov The binding affinity of substrates and inhibitors to ACE can be influenced by the presence of different isoforms. For instance, studies on ACE inhibitors have shown that lung ACE possesses two distinct binding sites with different affinities, whereas testicular ACE has only one. researchgate.net While specific binding affinity constants (like Kd) for this compound with each ACE isoform are not extensively documented in the provided search results, the differential binding of inhibitors suggests that substrate affinity may also vary between the somatic and testicular forms of the enzyme.

Table 1: Kinetic Parameters of ACE with this compound

ParameterValueEnzyme Source
Michaelis Constant (Km)0.9 mmol/lSerum ACE
Optimal pH8.3Serum ACE
Optimal Potassium Chloride Concentration1.1 mol/lSerum ACE
Activation Energy57 kJ/molSerum ACE
Data sourced from a study on the optimized determination of ACE activity. nih.gov

Active Site Mapping and Ligand Efficiency Analysis

The active site of ACE is a deep cleft containing a zinc ion that is essential for catalysis. The binding of substrates like this compound occurs within specific subsites of this cleft. Molecular docking and structural studies have identified key amino acid residues that form these binding pockets. nih.govscielo.br

The ACE active site is generally considered to have three main pockets:

S1 Pocket: This pocket accommodates the C-terminal residue of the substrate. Key residues in this pocket include A354, E384, and Y523. nih.gov

S2 Pocket: This pocket binds the penultimate substrate residue. It is formed by residues such as Q281, H353, K511, H513, and Y520. nih.gov

S1' Pocket: This pocket interacts with the N-terminal part of the cleaved dipeptide and includes the residue E162. nih.gov

Investigation of Cross-Reactivity with Other Peptidases and Proteases

While this compound is a well-established substrate for ACE, it is not entirely specific to this enzyme. Other peptidases and proteases can also hydrolyze this tripeptide, which is an important consideration when using it in biological assays.

Comparative Enzymatic Hydrolysis Studies

Comparative studies have shown that other metallopeptidases can also cleave this compound. A notable example is Carboxypeptidase A (CPA) , another zinc-containing metallopeptidase. Research has demonstrated that both ACE and CPA can hydrolyze HHL. nih.gov However, the catalytic properties of the two enzymes with respect to this substrate differ in several key aspects. For instance, the hydrolysis of HHL by ACE is chloride-dependent, whereas its hydrolysis by CPA is not. nih.gov Furthermore, ACE exhibits a lower Km for HHL compared to CPA, indicating a higher affinity. nih.gov

Table 2: Comparative Hydrolysis of this compound

EnzymeHydrolyzes HHL?Key Differentiating Property
Angiotensin-Converting Enzyme (ACE)YesChloride-dependent hydrolysis
Carboxypeptidase A (CPA)YesChloride-independent hydrolysis
Data based on a comparative study of ACE and CPA. nih.gov

Molecular Determinants of Ligand-Target Binding

The binding of this compound to a target protein, such as an enzyme active site, is governed by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic forces, and electrostatic contributions, all of which are influenced by the specific stereochemistry and chemical groups within the peptide.

Hydrogen bonds are critical for the specificity and stability of peptide-protein interactions. In this compound, several functional groups can participate in hydrogen bonding. The amide bonds of the peptide backbone, the benzoyl carbonyl group, the imidazole (B134444) ring of histidine, and the terminal carboxylate of leucine (B10760876) are all potential hydrogen bond donors or acceptors.

In a closely related peptide, Hippuryl-L-histidyl-L-leucine, X-ray crystallography has revealed an intramolecular hydrogen bond between the C-terminus and the N-delta atom of the histidine ring, which stabilizes a helical conformation. nih.gov Furthermore, intermolecular hydrogen bonds are formed between the C-terminal carboxylate group and the protonated N-epsilon atom of the histidyl ring, linking the tripeptides into infinite chains. nih.gov For this compound, similar hydrogen bonding patterns with a target receptor site would be expected. The benzoyl group's oxygen atom can also act as a hydrogen bond acceptor. researchgate.net The d-configuration of the histidine residue may alter the geometry of these hydrogen bonds compared to its L-counterpart, potentially influencing binding affinity and specificity.

Potential Hydrogen Bond Donor/AcceptorRole in this compound
Benzoyl Carbonyl OxygenAcceptor
Glycine (B1666218) Amide N-HDonor
Histidine Amide N-HDonor
Histidine Imidazole RingDonor (N-H) and Acceptor (N)
Leucine Amide N-HDonor
Leucine Carboxyl GroupDonor (O-H) and Acceptor (C=O)

Hydrophobic interactions are a major driving force for the binding of peptides to proteins, particularly in aqueous environments. The benzoyl group at the N-terminus and the isobutyl side chain of the C-terminal leucine are the primary hydrophobic moieties in this compound. These nonpolar groups are likely to interact with hydrophobic pockets or surfaces on a target protein, displacing water molecules and leading to a thermodynamically favorable interaction.

The aromatic ring of the benzoyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan at the binding site. nih.gov The leucine side chain, being a large and flexible hydrophobic group, can adapt to the shape of hydrophobic cavities, maximizing van der Waals contacts. nih.gov Studies on other peptides have shown that increasing the hydrophobicity of residues on the nonpolar face of an amphipathic helix enhances its interaction with membranes and can stabilize its secondary structure. nih.gov The introduction of a benzoyl group has been shown to increase the affinity of some peptide antagonists, presumably by interacting with a hydrophobic region on the receptor. nih.gov

Electrostatic interactions, including salt bridges and dipole-dipole interactions, play a significant role in the orientation and binding of peptides. The histidine residue is particularly important in this regard due to its imidazole side chain, which has a pKa near physiological pH. nih.gov This allows it to be protonated or neutral, enabling it to act as a hydrogen bond donor or acceptor and to participate in electrostatic interactions.

Allosteric Modulation and Conformational Coupling

The incorporation of a d-amino acid, such as the d-histidine (B556032) in this compound, can have profound effects on the peptide's conformation and its interaction with a target protein. D-amino acids are known to induce specific secondary structures, such as β-turns and β-hairpins, which may not be favored by peptides composed solely of L-amino acids. rsc.orgnih.gov This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and biological activity.

The substitution of an L-amino acid with its D-enantiomer can destabilize α-helical structures but can be a key element in forming tight turns. rsc.org This altered backbone conformation induced by the d-histidine can lead to allosteric modulation of a receptor. By binding to a site distinct from the primary (orthosteric) binding site, the peptide can induce a conformational change in the receptor that alters its activity. nih.gov The specific positioning of the histidine imidazole group and the leucine side chain, dictated by the d-histidine-induced turn, would be critical for these allosteric effects. However, it is also noted that for some activities, such as antioxidant properties, the substitution of L-histidine (B1673261) with D-histidine can reduce efficacy, suggesting that the precise stereochemical positioning of the imidazole group is crucial for function. nih.govmdpi.com

The introduction of a d-amino acid can also confer resistance to enzymatic degradation, which is a significant advantage for peptide-based therapeutics. rsc.org

FeatureInfluence on Molecular Interaction
Benzoyl Group Enhances hydrophobic interactions and can participate in π-π stacking. nih.govnih.gov
Glycine Provides conformational flexibility to the peptide backbone.
D-Histidine Induces specific turn structures, influencing overall conformation and potentially leading to allosteric modulation. rsc.orgnih.gov Its imidazole ring is key for hydrogen bonding and electrostatic interactions. nih.gov
L-Leucine Its hydrophobic side chain contributes significantly to binding through hydrophobic interactions. nih.gov The terminal carboxylate is involved in electrostatic interactions and hydrogen bonding.

Structural Biology and Conformational Analysis of Benzoylglycyl D Histidyl L Leucine

Solution-State Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. For a tripeptide like Benzoylglycyl-d-histidyl-l-leucine, NMR provides atomic-level information on its secondary structure. The methodology involves assigning proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and then using this information to deduce structural restraints. nih.gov

Key NMR parameters used for secondary structure prediction include:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of their position in the peptide sequence. Specific patterns of short- and medium-range NOEs are indicative of particular secondary structures like β-turns or extended conformations. nih.gov

Chemical Shift Index (CSI): The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values is a reliable indicator of secondary structure. nih.gov

Coupling Constants (³JHNα): The magnitude of the coupling constant between the amide proton (HN) and the α-proton (Hα) provides information about the backbone dihedral angle φ, which is characteristic of different secondary structures.

Amide Proton Exchange Rates: The rate at which amide protons exchange with solvent (D₂O) indicates their accessibility and involvement in hydrogen bonding. Protons involved in stable hydrogen bonds, such as those in a β-turn, will exchange more slowly. nih.gov

For a tripeptide, these NMR experiments can help identify the presence of stable structures such as β-turns, which are common in peptides that bind to enzymes. The analysis of NOE patterns is particularly crucial for defining the peptide's fold.

Table 1: Expected NMR Patterns for Secondary Structures

Secondary Structure Characteristic NOE Patterns ³JHNα Coupling Constant (Hz)
Extended Strand Strong dαN(i, i+1) NOEs > 8
β-Turn dNN(i+1, i+2), dαN(i, i+2) Variable

| Random Coil | Weak or absent sequential NOEs | ~6-7 |

This interactive table summarizes the key NMR observables used to predict the secondary structure of peptides.

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides a signature of its secondary structural elements.

α-Helices are characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets typically show a negative band near 218 nm and a positive band around 195 nm.

β-Turns and random coils have distinct spectra, with random coils showing a strong negative band near 200 nm.

For this compound, CD spectroscopy can be used to assess its conformational state in different solution conditions (e.g., varying pH or solvent polarity). The presence of the histidine residue can influence the CD spectrum, as its imidazole (B134444) ring can participate in coordination or other interactions that affect the peptide backbone conformation. nih.govnih.gov Studies on similar ACE inhibitors like lisinopril (B193118), which contains a phenylalanine moiety, have shown that aromatic side chains can influence the CD spectrum, with specific peaks potentially related to π-π stacking interactions. acs.org Likewise, the benzoyl group and the histidine and leucine (B10760876) side chains in this compound will contribute to its unique CD signature.

Solid-State Structural Investigations

While solution-state studies reveal the dynamic structure of a peptide, solid-state analysis via X-ray crystallography provides a static, high-resolution snapshot of its conformation, particularly when bound to its target.

To understand the precise mechanism of inhibition, this compound can be co-crystallized with its target, the angiotensin-converting enzyme (ACE). This involves forming a stable complex between the inhibitor and the enzyme and then growing a single crystal of this complex suitable for X-ray diffraction analysis. The resulting electron density map allows for the building of an atomic-resolution model of the inhibitor within the enzyme's active site. nih.gov

Structural studies have been successfully performed on ACE complexed with numerous inhibitors, including lisinopril and enalapril. nih.govrsc.org These studies reveal that ACE possesses a deep active-site channel containing a catalytic zinc ion, which is crucial for its function. nih.gov Co-crystallization provides definitive evidence of the binding mode and the specific interactions that anchor the inhibitor to the enzyme.

The crystal structure of the ACE-inhibitor complex reveals the intricate network of interactions within the enzyme's active site. The ACE active site is often described as having three main pockets: S1, S2, and S1'. mdpi.com The analysis of how this compound fits into these pockets is key to understanding its potency and specificity.

S1 Pocket: This pocket is relatively large and typically accommodates the C-terminal residue of the substrate or inhibitor. For the target compound, the L-Leucine side chain would be expected to occupy this pocket, forming hydrophobic interactions.

S2 Pocket: This pocket accommodates the penultimate residue. The D-Histidyl side chain would interact with this pocket. The unusual D-configuration of the histidine is a critical feature that influences its fit and interactions.

S1' Pocket: This pocket is adjacent to the catalytic zinc ion. The inhibitor's zinc-binding group, in this case likely the carboxyl group of leucine coordinated with the benzoyl-glycyl moiety, interacts directly with the zinc ion, mimicking the transition state of the natural substrate, angiotensin I. nih.govyoutube.com

Hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion are the primary forces stabilizing the inhibitor in the binding pocket. mdpi.com For example, the crystal structure of human ACE with lisinopril shows key interactions with residues like His353, Ala354, Glu384, His513, and Tyr523. nih.gov Similarly, the benzoyl group of this compound could form π-π stacking interactions with aromatic residues in the active site, further stabilizing the complex. nih.gov

Table 2: Key ACE Active Site Residues and Potential Interactions with Inhibitors

ACE Residue Pocket Potential Interaction Type Interacting Inhibitor Moiety
His353, His383, His513 Active Site Cleft Hydrogen Bonding Carbonyls, Carboxylate
Glu384 Active Site Cleft Zinc Coordination, H-Bonding Zinc-Binding Group
Tyr523 S1' Pocket Hydrogen Bonding Carboxylate

| Ala354, Val518 | S1, S2 Pockets | Hydrophobic Interaction | Phenyl, Proline, Leucine side chains |

This interactive table summarizes important residues in the ACE active site and their general roles in binding inhibitors, based on published structures of other ACE-inhibitor complexes. nih.govmdpi.comnih.gov

Conformational Dynamics and Flexibility Studies

Peptides are not rigid molecules; they possess a degree of conformational flexibility that can be essential for their biological function. The binding of an inhibitor to an enzyme is often a dynamic process involving conformational changes in both molecules. Studies on the conformational dynamics of this compound can illuminate its binding pathway and the range of conformations it can adopt.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Angiotensin I
Angiotensin II
Lisinopril
Enalapril
Captopril
Leucine
Histidine
Glycine (B1666218)
Phenylalanine

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the conformational space that peptides sample in solution. nih.gov For a tripeptide like this compound, MD simulations can predict the energetically favorable conformations, intramolecular hydrogen bonding patterns, and the influence of solvent on its structure.

Comprehensive MD simulations on model heptapeptides have demonstrated that even a single residue change can significantly alter the conformational ensemble. nih.gov These simulations, often running for hundreds of nanoseconds, track the root-mean-squared deviation (RMSD) of the peptide backbone to assess conformational stability and changes over time. nih.govmdpi.com For instance, simulations of peptides in explicit solvents like dimethyl sulfoxide (B87167) (DMSO) or water reveal distinct conformational preferences. nih.gov

A hypothetical MD simulation of this compound would likely reveal a compact set of conformations stabilized by intramolecular hydrogen bonds, possibly involving the histidine imidazole ring and the peptide backbone. The relative orientation of the benzoyl and imidazole rings would also be a key determinant of the conformational ensemble.

Table 1: Hypothetical Dominant Conformations of this compound from MD Simulations

Conformation IDKey Dihedral Angles (φ, ψ)Predominant Intramolecular InteractionsPredicted Solvent Accessible Surface Area (SASA) Ų
Conf-1Gly (φ≈-150, ψ≈+150), d-His (φ≈+60, ψ≈+30), Leu (φ≈-60, ψ≈-40)H-bond: Benzoyl C=O to Leu N-H150
Conf-2Gly (φ≈-80, ψ≈+100), d-His (φ≈+90, ψ≈-10), Leu (φ≈-120, ψ≈+110)H-bond: His imidazole N-H to Gly C=O180
Conf-3Gly (φ≈-160, ψ≈+160), d-His (φ≈+50, ψ≈+50), Leu (φ≈-70, ψ≈-50)Hydrophobic collapse: Benzoyl ring and Leu side chain135
------------

This table is illustrative and based on general principles of peptide conformational analysis. Actual values would require specific MD simulations.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an experimental technique that provides insights into protein and peptide dynamics in solution. nih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent. nih.gov Regions of the peptide that are highly flexible or solvent-exposed will exchange hydrogen for deuterium more rapidly than regions that are structured or buried within the molecule. researchgate.net

For this compound, HDX-MS could be employed to study how its conformation changes upon binding to a target protein, such as an enzyme. By comparing the deuterium uptake of the free peptide to that of the peptide in a complex, it is possible to identify the regions of the peptide that are involved in the interaction. nih.govsciopen.com A decrease in deuterium exchange in a particular region of the peptide upon binding would suggest that this region becomes less solvent-accessible, likely because it is part of the binding interface. nih.gov

The general workflow for a bottom-up HDX-MS experiment involves:

Incubating the peptide in a deuterated buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Analyzing the mass increase of the peptide using mass spectrometry. researchgate.net

Table 2: Predicted HDX-MS Protection Factors for this compound Upon Target Binding

Peptide RegionPredicted Protection Factor (Free)Predicted Protection Factor (Bound)Interpretation
BenzoylglycylLowHighLikely involved in binding interface
d-HistidylMediumHighLikely involved in binding, potential conformational stabilization
l-LeucineLowMediumPotential secondary interaction with the target
------------

This table is a hypothetical representation of expected HDX-MS results based on the principles of the technique.

Structure-Activity Relationship (SAR) Derivation from Analog Studies

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, which bears resemblance to some Angiotensin-Converting Enzyme (ACE) inhibitors, SAR can be inferred from studies on related di- and tripeptide inhibitors. nih.govacs.orgyoutube.com ACE inhibitors are a well-studied class of drugs where SAR has been extensively explored. acs.orgslideshare.net

Key structural features of peptide-based inhibitors that often influence activity include:

N-terminal group: The benzoyl group in this compound likely contributes to hydrophobic interactions within a binding pocket. Modifications to this group, such as changing the aromatic ring substitution, would be expected to alter binding affinity.

Amino acid side chains: The nature of the amino acid side chains is critical. For instance, in many peptide inhibitors, a hydrophobic side chain at the C-terminus, like leucine, is beneficial for activity. The histidine imidazole ring can participate in hydrogen bonding or act as a proton donor/acceptor.

Stereochemistry: The use of a d-amino acid, such as d-histidine (B556032), can significantly impact the peptide's conformation and its ability to fit into a binding site. This can also confer resistance to degradation by proteases.

Peptide backbone: The amide bonds of the peptide backbone are important for hydrogen bonding interactions with the target protein.

Systematic studies on di- and tripeptide inhibitors have shown that the potency and selectivity can be finely tuned by modifying these structural elements. nih.govnih.gov For example, SAR studies on tripeptide aldehyde inhibitors of the proteasome have shown that hydrophobic groups at certain positions enhance activity. mdpi.com

Table 3: Inferred Structure-Activity Relationships for this compound Analogs

Analog ModificationPositionPredicted Effect on ActivityRationale based on Analogous Compounds
Replace Benzoyl with AcetylN-terminusDecreaseReduced hydrophobic interaction potential
Replace d-His with l-HisP2Likely significant change (increase or decrease)Alters peptide conformation and fit in binding site
Replace Leu with AlaC-terminusDecreaseReduced hydrophobic interaction at the C-terminus
Methylate His imidazoleP2Likely decreaseBlocks potential hydrogen bonding
Introduce a sulfhydryl group on BenzoylN-terminusPotential increase for metalloenzyme targetsMimics zinc-binding groups in some ACE inhibitors nih.gov
------------

This table presents hypothetical SAR trends based on established principles from related peptide inhibitors.

Advanced Bioanalytical Methodologies for Benzoylglycyl D Histidyl L Leucine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of synthetic peptides, serving to separate the target peptide from impurities and degradation products. lcms.czjpt.com These impurities can arise during solid-phase peptide synthesis (SPPS) and may include truncated sequences, deletion sequences, or products with incomplete deprotection. lcms.czalmacgroup.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode (RP-HPLC), is a well-established technique for assessing the purity of synthetic peptides like Benzoylglycyl-d-histidyl-l-leucine. lcms.czaltabioscience.com This method separates molecules based on their hydrophobicity. waters.com A common approach involves using a C18 stationary phase and a mobile phase gradient of water and a more nonpolar solvent, such as acetonitrile. altabioscience.com

To enhance peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. lcms.cz TFA protonates the carboxyl groups of the peptide, which can reduce secondary interactions with the stationary phase and lead to sharper peaks. lcms.cz Detection is typically performed using ultraviolet (UV) absorbance at a wavelength of 210-230 nm, which is optimal for detecting the peptide bond. almacgroup.comaltabioscience.com The purity of the peptide is determined by the relative area of the main peak in the chromatogram. jpt.com

For accurate quantification and characterization, HPLC is often coupled with mass spectrometry (LC-MS). jpt.comresearchgate.net While TFA is beneficial for chromatography, it can suppress ionization in the mass spectrometer. lcms.cz Therefore, for LC-MS applications, formic acid is often used as an alternative mobile phase additive. lcms.cz

Table 1: Typical HPLC Parameters for Peptide Purity Analysis

ParameterTypical SettingPurpose
Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase A Water with 0.1% TFA or Formic AcidAqueous component of the gradient
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidOrganic component of the gradient
Gradient A shallow gradient of increasing Mobile Phase BTo elute the peptide and separate impurities
Flow Rate Typically 0.5 - 2.0 mL/minTo move the mobile phase through the column
Detection UV at 210-230 nmTo detect the peptide bonds

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. chromatographytoday.comlabmal.com UPLC systems utilize columns packed with smaller particles (typically 1.7 µm) and can operate at higher pressures. chromatographytoday.combiopharminternational.com This results in sharper peaks and better separation of closely related peptides, which is crucial for identifying subtle impurities. chromatographytoday.com

The enhanced resolution of UPLC is particularly beneficial for analyzing complex peptide mixtures and for detecting post-translational modifications. labmal.comchromatographyonline.com The increased sensitivity allows for the detection of low-abundance peptides. labmal.com Furthermore, UPLC significantly reduces analysis time, making it suitable for high-throughput applications. chromatographytoday.combiopharminternational.com The principles of mobile phase composition and detection used in HPLC are also applicable to UPLC. waters.com

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

FeatureHPLCUPLC
Particle Size 3.5 - 5 µm< 2 µm
Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and enabling sequence verification. osu.eduucsf.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of peptides. nih.goveuropeanpharmaceuticalreview.com In ESI-MS, a solution of the peptide is introduced into the mass spectrometer, where it is converted into gas-phase ions. europeanpharmaceuticalreview.com A key characteristic of ESI is the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺), which allows for the analysis of large molecules on instruments with a limited mass-to-charge (m/z) range. ucsf.edueuropeanpharmaceuticalreview.com

ESI-MS is highly sensitive and can be directly coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov This combination allows for the separation of peptides by LC followed by their immediate characterization by MS. The technique is valuable for confirming the molecular weight of the synthesized this compound and for identifying potential impurities. nih.gov The ionization efficiency in ESI can be influenced by the hydrophobicity of the peptide and the composition of the solvent. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis. libretexts.orgeuropeanpharmaceuticalreview.com In MALDI, the peptide sample is co-crystallized with a matrix material on a target plate. libretexts.org A laser pulse is then used to desorb and ionize the sample, and the resulting ions are accelerated in a time-of-flight analyzer. libretexts.org

A significant advantage of MALDI-TOF MS is that it predominantly produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum. libretexts.orgeuropeanpharmaceuticalreview.com This makes it a rapid and straightforward method for determining the molecular weight of peptides and assessing the purity of a sample. libretexts.orgacs.org MALDI is known for its high sensitivity, speed, and tolerance to some buffers and contaminants. europeanpharmaceuticalreview.comnih.gov However, for optimal results, sample cleanup can significantly enhance the quality of the data. nih.gov

Table 3: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis

FeatureESI-MSMALDI-TOF MS
Ionization State Multiply charged ionsPredominantly singly charged ions
Sample Introduction Liquid solutionCo-crystallized with a matrix
Coupling to LC Easily coupledCan be coupled (e.g., HPLC-MALDI)
Throughput Can be high with autosamplersGenerally high
Tolerance to Salts LowerHigher

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide. osu.edunih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions are then analyzed to determine their mass-to-charge ratios. osu.edu

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of characteristic fragment ions known as b- and y-ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. uab.edu This fragmentation pattern provides definitive confirmation of the peptide's identity and can be used to locate any modifications. acs.org Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be employed to generate the fragment ions. nih.gov The presence of a d-amino acid, such as the d-histidine (B556032) in this compound, can sometimes influence the fragmentation pattern, providing further structural information. nih.gov

Table 4: Common Fragment Ions in Peptide MS/MS

Ion TypeDescription
b-ions N-terminal fragments containing the N-terminus of the peptide.
y-ions C-terminal fragments containing the C-terminus of the peptide.
a-ions N-terminal fragments formed by the loss of a carbonyl group from a b-ion.
x-ions C-terminal fragments with a different cleavage site than y-ions.

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid, sensitive, and often non-destructive ways to quantify molecules in solution. For this compound, UV-Vis spectrophotometry and fluorescence-based assays are particularly valuable.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for determining the concentration of peptides in a solution. formulationbio.com The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. formulationbio.com

The ability of this compound to absorb UV light is primarily due to its aromatic components: the benzoyl group and the imidazole (B134444) ring of the histidine residue. nih.govthermofisher.com Peptide bonds also contribute to absorbance, typically around 200-220 nm. nih.gov The aromatic side chains of histidine, tryptophan, and tyrosine result in a characteristic absorbance maximum at approximately 280 nm, although the peak for histidine is less intense than for the other two. nih.gov For this compound, the wavelength of maximum absorbance (λmax) would be determined experimentally by scanning a solution of the peptide across a range of UV wavelengths. This λmax is then used for quantitative measurements.

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 1: Example Calibration Data for this compound Quantification using UV-Vis Spectrophotometry

This table illustrates the linear relationship between concentration and absorbance, which forms the basis of quantitative analysis via UV-Vis spectrophotometry. The data is hypothetical and assumes a λmax of 220 nm.

Standard No.Concentration (µM)Absorbance at 220 nm (A.U.)
1100.152
2200.305
3400.610
4600.914
5801.220

Fluorescence-Based Assays for Enzymatic Activity Monitoring

Fluorescence-based assays are highly sensitive and versatile tools for monitoring enzyme activity in real-time. iaanalysis.comassaygenie.com These assays are particularly useful for studying enzymes that cleave this compound, such as ACE. nih.govnih.gov The principle often relies on Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher) when they are in close proximity (typically 1-10 nm). assaygenie.competernagyweb.hu

In a typical assay design, the this compound peptide is chemically modified to include a donor fluorophore on one end and a quencher molecule on the other. In this intact state, the quencher absorbs the energy emitted by the donor, resulting in minimal fluorescence. When an enzyme cleaves the peptide bond between specific amino acids, the donor and quencher are separated. This separation disrupts FRET, causing a significant increase in the donor's fluorescence emission. researchgate.net The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction.

This method allows for the continuous monitoring of enzymatic activity and is well-suited for high-throughput screening of potential enzyme inhibitors. abcam.comabcam.com For example, a candidate inhibitor would be added to the reaction, and its effectiveness would be measured by the degree to which it slows down the rate of fluorescence increase.

Table 2: Research Findings on Enzymatic Cleavage of a FRET-Labeled this compound Substrate

This table shows hypothetical data from a kinetic experiment monitoring the activity of a peptidase. The increase in fluorescence intensity over time reflects the enzymatic cleavage of the substrate.

Time (minutes)Fluorescence Intensity (Arbitrary Units)
0150
5850
101600
152450
203200

Capillary Electrophoresis (CE) for Purity and Interaction Studies

Capillary electrophoresis is a high-resolution separation technique that is highly effective for the analysis of peptides. nih.govspringernature.com It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-mass ratio. bio-rad.com CE offers advantages such as rapid analysis times, high efficiency, and minimal sample consumption. springernature.com

For this compound, CE is an excellent method for assessing purity. A highly pure sample of the peptide will migrate through the capillary as a single, sharp peak in the resulting electropherogram. The presence of impurities, such as byproducts from synthesis (e.g., incomplete peptide chains or enantiomeric contaminants), would be revealed as additional, distinct peaks. nih.gov By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Furthermore, a specific mode of CE, known as Affinity Capillary Electrophoresis (ACE), is a powerful tool for studying non-covalent interactions between the peptide and its biological targets. nih.govharvard.edunih.gov In an ACE experiment, the target molecule (e.g., an enzyme or receptor) is included in the electrophoresis running buffer. utsouthwestern.edu When the peptide is injected, it will interact with the target molecule, forming a complex. This binding alters the peptide's effective charge and size, leading to a change in its electrophoretic mobility and migration time compared to its migration in a buffer without the target molecule. mdpi.com By measuring the change in migration time at various concentrations of the target molecule, one can determine key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the interaction.

Table 3: Hypothetical Capillary Electrophoresis Data for Purity and Interaction Analysis of this compound

This table presents simulated results from two types of CE experiments. The purity analysis shows a primary peak with a minor impurity. The interaction study demonstrates a shift in migration time upon binding to a target protein, indicative of a specific interaction.

Experiment TypeConditionMigration Time (min)Peak Area (%)
Purity Analysis Sample Lot A8.5299.1
Sample Lot A (Impurity)8.950.9
Interaction Study Peptide Only8.52100
Peptide + Target Protein10.34100

Theoretical and Computational Investigations of Benzoylglycyl D Histidyl L Leucine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as Benzoylglycyl-d-histidyl-l-leucine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. parssilico.comucsf.edu This method is crucial for predicting how the peptide might interact with a biological target, such as an enzyme active site. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site and then using a scoring function to rank them. nih.gov

Ligand-Protein Docking Algorithms and Scoring Functions

To predict the binding pose of this compound, a search algorithm explores the many degrees of freedom of the system, including the ligand's translational and rotational orientation and its internal torsional freedom. qiagenbioinformatics.com Common algorithms include genetic algorithms, which evolve a population of poses toward a better solution, and Monte Carlo methods, which randomly sample new poses and accept them based on an energy criterion.

Once a set of possible binding poses is generated, a scoring function is used to estimate the binding affinity for each pose and rank them. slideshare.netnih.gov An ideal scoring function would consistently identify the experimentally observed binding mode as the top-ranked pose. nih.gov These functions are generally categorized into three main types: force-field-based, empirical, and knowledge-based. rsc.orgwikipedia.orgbionity.com

Scoring Function TypePrincipleTypical Components
Force-Field-Based Calculates the binding energy using terms from classical molecular mechanics force fields. wikipedia.orgbionity.comVan der Waals interactions, electrostatic interactions, bond/angle/dihedral strain energy.
Empirical Uses a regression-based equation with weighted energy terms derived from experimental binding data of a training set of protein-ligand complexes. nih.govbionity.comHydrogen bonds, ionic interactions, hydrophobic contacts, and penalties for flexibility loss. bionity.com
Knowledge-Based Derives statistical potentials from a database of known protein-ligand structures, based on the frequency of specific atom-pair contacts. rsc.orgwikipedia.orgAtom-pair potentials, distance-dependent interaction potentials.

The choice of algorithm and scoring function is critical, as their combination determines the accuracy and computational efficiency of the docking simulation. For a peptide like this compound, a scoring function that accurately models hydrogen bonds and electrostatic interactions would be essential due to the nature of its amino acid side chains.

Ensemble Docking Approaches for Flexible Targets

Treating a protein receptor as a rigid structure is a significant limitation, as proteins are dynamic entities that can undergo conformational changes upon ligand binding. nih.govnih.gov Ensemble docking addresses this by docking the ligand against multiple conformations of the target protein. youtube.comresearchgate.net This collection of protein structures can be generated from experimental methods like X-ray crystallography or NMR, or from computational methods such as molecular dynamics simulations.

By using an ensemble of receptor structures, the simulation can account for the flexibility of key residues in the binding site, potentially revealing binding modes that would be missed in a rigid-receptor docking experiment. nih.govyoutube.com This is particularly important for accurately predicting the binding of flexible peptides like this compound.

Docking ApproachReceptor RepresentationKey AdvantagePotential Application for the Peptide
Rigid Docking Single, static conformationFast, computationally inexpensiveInitial high-throughput virtual screening.
Flexible Ligand Docking Single, static receptor; flexible ligandAccounts for ligand conformational changes upon binding.Standard procedure for predicting the peptide's bound conformation.
Ensemble Docking Multiple static receptor conformations; flexible ligandModels receptor flexibility, improving accuracy and identifying novel binding modes. nih.govyoutube.comAccurately predicting the binding of the peptide to a target known to have a flexible active site.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the peptide-protein complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time and analyze conformational stability, solvent effects, and the precise dynamics of intermolecular interactions.

Explicit and Implicit Solvent Models

The surrounding solvent, typically water, plays a critical role in molecular interactions. MD simulations can model the solvent in two primary ways: explicitly or implicitly. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the simulation. wikipedia.org This provides a highly detailed and physically realistic representation of solute-solvent interactions, including specific hydrogen bonds. However, it is computationally very expensive due to the large number of atoms that must be simulated. nih.gov

Implicit solvent models represent the solvent as a continuous medium with average properties, such as a dielectric constant, rather than as individual molecules. wikipedia.orgwikipedia.org This approach is much faster and can accelerate conformational sampling but sacrifices the detailed, specific interactions between the solute and individual solvent molecules. nih.govrsc.org

Solvent ModelDescriptionAdvantagesDisadvantages
Explicit Individual solvent molecules (e.g., TIP3P water) are included in the simulation box. wikipedia.orgnih.govHigh physical realism, captures specific solute-solvent interactions.Computationally intensive, requires longer simulation times for convergence. nih.gov
Implicit Solvent is treated as a continuum with averaged properties (e.g., Generalized Born model). wikipedia.orgnih.govComputationally efficient, faster conformational sampling. wikipedia.orgnih.govLacks atomic detail, may miss specific solvent effects and local density fluctuations. wikipedia.org

For studying this compound, an explicit solvent model would be preferred to accurately capture the hydration of the peptide and its interactions with water molecules in the binding pocket, which can be crucial for binding stability.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Energy Calculation

While docking scores provide a rapid estimate of binding affinity, more rigorous and accurate calculations can be performed using methods like Free Energy Perturbation (FEP) and Umbrella Sampling. These techniques calculate the binding free energy (ΔG), a direct measure of binding affinity.

Free Energy Perturbation (FEP) is a physics-based method that calculates the free energy difference between two states by simulating a non-physical, "alchemical" transformation of one molecule into another over a series of small steps. mavenrs.comyoutube.com To calculate the absolute binding free energy, one can simulate the decoupling of the ligand from its environment, both in the protein's binding site and in bulk solvent. rsc.orgacs.orgnih.gov

Umbrella Sampling is another powerful technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the peptide and the protein's binding site. researchgate.netmdtutorials.com The simulation is divided into a series of "windows" along this coordinate, and in each window, a biasing potential (the "umbrella") is applied to ensure adequate sampling. mdtutorials.comnih.gov The resulting PMF profile reveals the free energy changes during the binding or unbinding process, from which the binding free energy can be determined. researchgate.netacs.org

MethodPrincipleOutput
Free Energy Perturbation (FEP) An "alchemical" transformation between two states (e.g., ligand-bound vs. ligand-unbound) is simulated in discrete steps. youtube.comRelative or absolute binding free energy (ΔΔG or ΔG).
Umbrella Sampling A biasing potential is applied along a reaction coordinate to overcome energy barriers and ensure proper sampling. researchgate.netnih.govPotential of Mean Force (PMF) profile, from which ΔG can be derived. mdtutorials.com

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For the highest level of theoretical detail, particularly when studying chemical reactions or phenomena involving changes in electronic structure (like charge transfer), quantum mechanical (QM) methods are required. nsf.govnih.gov However, performing QM calculations on an entire protein-solvent system is computationally prohibitive.

The hybrid QM/MM approach solves this by partitioning the system into two regions. numberanalytics.comnih.gov The chemically active core, such as the peptide ligand and the key amino acid residues of the binding site, is treated with a high-accuracy QM method. nih.govbioexcel.eu The rest of the system, including the bulk of the protein and the solvent, is treated with a much faster classical MM force field. nsf.govnih.gov

This multi-scale approach allows for the accurate investigation of electronic effects within the active site while still accounting for the influence of the surrounding protein environment. nih.gov For this compound, a QM/MM calculation could be used to study the precise nature of hydrogen bonds, proton transfer events involving the histidine residue, or the polarization of the peptide's electron density upon binding to a metalloenzyme. numberanalytics.combioexcel.eu

Computational LayerRegion of SystemMethodPurpose
QM Region This compound and key active site residues (e.g., catalytic residues, metal ions).Density Functional Theory (DFT) or other ab initio methods.Accurately model electronic structure, bond breaking/formation, charge transfer, and polarization. nsf.govbioexcel.eu
MM Region Remainder of the protein and solvent molecules.Classical Force Field (e.g., AMBER, CHARMM).Provide the structural and electrostatic context of the broader environment at a lower computational cost. nih.gov

By combining these theoretical and computational methods, researchers can build a comprehensive, multi-scale model of how this compound interacts with a biological target, from predicting its initial binding pose to quantifying its binding affinity and understanding the detailed electronic interactions that stabilize the complex.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a peptide is fundamental to its chemical behavior and biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. nih.gov These methods provide detailed insights into electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity. nih.govresearchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-rich imidazole (B134444) ring of histidine and the benzoyl group's aromatic system are expected to be significant contributors to the frontier orbitals. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this tripeptide, the carbonyl oxygens and the nitrogen atoms of the imidazole ring would exhibit negative electrostatic potential, whereas the amide protons and the protonated imidazole ring would show positive potential.

Electronic PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability; likely localized on the histidine imidazole ring.
LUMO Energy-1.2 eVIndicates electron-accepting capability; likely localized on the benzoyl group.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment4.8 DMeasures overall polarity, influencing solubility and intermolecular interactions.

From these fundamental electronic properties, a set of global reactivity descriptors, known as conceptual DFT descriptors, can be calculated. researchgate.net These descriptors quantify the molecule's reactivity and selectivity.

Reactivity DescriptorFormulaPredicted Value (Illustrative)Interpretation
Electronegativity (χ)-(HOMO+LUMO)/23.85 eVMeasures the tendency to attract electrons.
Chemical Hardness (η)(LUMO-HOMO)/22.65 eVMeasures resistance to change in electron distribution.
Global Softness (S)1/η0.38 eV⁻¹The inverse of hardness; indicates high reactivity.
Electrophilicity Index (ω)χ²/2η2.79 eVQuantifies the ability to accept electrons; a measure of electrophilic character.

These analyses suggest that the most reactive sites for electrophilic attack are the nitrogen and oxygen atoms, while protonated sites are susceptible to nucleophilic attack. The interplay of these electronic features dictates how this compound interacts with its biological target. nih.gov

Protonation State Determination within Binding Sites

The d-histidyl residue in this compound is of particular importance due to the imidazole side chain's ability to exist in different protonation states near physiological pH. nih.gov The imidazole ring can be neutral, with a proton on either the delta-nitrogen (HSD/HID) or the epsilon-nitrogen (HSE/HIE), or it can be positively charged with protons on both nitrogens (HSP/HIP). nih.gov The specific protonation state is critical as it influences the molecule's hydrogen bonding capacity and electrostatic interactions, which are pivotal for binding to a receptor like Angiotensin-Converting Enzyme (ACE). acs.orgnih.gov

The pKa of a histidine side chain in the confined environment of a protein's binding site can be significantly different from its pKa in aqueous solution (typically ~6.5). nih.govacs.org This shift is caused by the local microenvironment, including nearby charged or polar residues, the degree of solvent exposure, and the formation of hydrogen bonds. nih.gov Computational methods are essential for predicting these pKa shifts. Techniques range from empirical models like PROPKA to more rigorous physics-based approaches such as molecular dynamics (MD) simulations coupled with free energy calculations. nih.govnih.gov These methods calculate the free energy difference between the protonated and deprotonated states of histidine within the binding pocket to determine the most probable state at a given pH. chemrxiv.orgchemrxiv.org

For this compound, determining the protonation state of the d-histidyl residue within the ACE active site is crucial for understanding its inhibitory mechanism. The protonation state dictates whether the imidazole ring can act as a hydrogen bond donor or acceptor, a key factor in stabilizing the ligand-receptor complex. acs.orgpnas.org

EnvironmentPredicted pKa (Illustrative)Predominant State at pH 7.4Rationale for pKa Shift
Aqueous Solution6.5Neutral (HIE/HID)Standard pKa for a solvent-exposed histidine.
ACE Binding Site (Model A)7.8Protonated (HIP)Stabilization of the positive charge by a nearby negatively charged residue (e.g., Asp, Glu).
ACE Binding Site (Model B)5.4Neutral (HIE/HID)Destabilization due to proximity to a positively charged residue or a hydrophobic pocket.

Accurate determination of this protonation state is a prerequisite for reliable molecular docking and molecular dynamics simulations aimed at elucidating the precise binding mode and affinity of the inhibitor.

De Novo Ligand Design and Optimization Strategies

De novo ligand design refers to the computational creation of novel molecules with desired properties, tailored to fit a specific biological target. nih.govbiorxiv.org Starting from a known inhibitor like this compound, these strategies can be employed to generate new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. creative-peptides.comrsc.org The process typically involves two main stages: generating new molecular structures and then evaluating or 'scoring' them based on their predicted binding affinity and other properties. nih.gov

Optimization of a peptide lead can be approached in several ways: rsc.orgpepdd.comjpt.com

Amino Acid Substitution: Systematically replacing each residue (Glycine, D-Histidine (B556032), L-Leucine) with other natural or unnatural amino acids to probe for improved interactions with the target. For instance, replacing L-Leucine with a more hydrophobic residue might enhance binding in a hydrophobic pocket of the ACE enzyme.

Scaffold Hopping and Fragment-Based Design: The core peptide backbone can be replaced with a different chemical scaffold that maintains the crucial spatial arrangement of key interacting groups (e.g., the benzoyl group, the imidazole ring, and the carboxylate). Alternatively, the molecule can be broken down into fragments, and new molecules can be built by growing from a core fragment or linking different fragments together within the binding site. biorxiv.org

Structure-Based Modifications: Utilizing the 3D structure of the target's binding site, modifications can be designed to form new, favorable interactions. This could involve adding a functional group to the benzoyl ring to form a hydrogen bond with a specific residue in the ACE active site.

Peptide Cyclization: Introducing cyclization, for example, through a disulfide bond or a backbone-to-side-chain linkage, can constrain the peptide's conformation. nih.gov This reduces the entropic penalty upon binding and can increase both affinity and stability.

Optimization StrategyModification ExampleGoalExpected Outcome
Amino Acid SubstitutionReplace L-Leucine with CyclohexylalanineIncrease hydrophobicityImproved binding in S1' pocket of ACE
Structure-Based AdditionAdd a hydroxyl group to the benzoyl ringForm a new H-bond with the receptorIncreased binding affinity
Peptide CyclizationForm a lactam bridge between the N-terminus and a side chainConstrain conformation, improve stabilityHigher affinity and better in vivo half-life
Bioisosteric ReplacementReplace the terminal carboxyl group with a phosphonate (B1237965) groupEnhance zinc-binding interactionStronger inhibition of ACE

These de novo design and optimization cycles are typically iterative, with computational predictions guiding chemical synthesis, followed by experimental testing that feeds back into the next design round. pepdd.com

Cheminformatics and QSAR Approaches for Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. ncsu.eduwikipedia.orgneovarsity.org In drug design, it is powerfully applied through Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For designing analogs of this compound, a QSAR model would be invaluable for predicting the inhibitory activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. bohrium.comtandfonline.com

The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors. nih.gov These descriptors are calculated properties that capture various aspects of a molecule's structure, including:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA), counts of hydrogen bond donors and acceptors.

3D Descriptors: Molecular volume, surface area, and shape indices derived from the 3D conformation of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and calculated electronic properties. u-strasbg.fr

For peptides, specific descriptors have been developed that are based on the properties of the constituent amino acids, often using principal component analysis of various amino acid properties to derive z-scales or other descriptor sets. nih.govacs.orgacs.orgacs.org

Once descriptors are calculated for a training set of known this compound analogs with measured ACE inhibitory activity, a statistical method (such as multiple linear regression, partial least squares, or machine learning algorithms) is used to create the correlation model. nih.gov A robust QSAR model can then be used to screen a virtual library of potential analogs, predicting their activity before they are synthesized. researchgate.net

Descriptor ClassExample DescriptorRelevance to Analog Design
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Predicts lipophilicity, affecting membrane permeability and binding.
TopologicalTopological Polar Surface Area (TPSA)Relates to hydrogen bonding potential and permeability.
3D/ShapeMolecular VolumeDescribes the size of the analog, which must fit within the ACE active site.
ElectronicDipole MomentInfluences long-range electrostatic interactions with the target.
Peptide-SpecificZ-scale (Z1, Z2, Z3) for each amino acidEncodes hydrophobicity, steric properties, and electronic properties of the amino acid side chains. nih.govacs.org

By identifying which descriptors are most influential in the QSAR model, chemists gain insight into the structural features that are most important for activity, guiding more rational and efficient design of potent this compound analogs. researchgate.netnih.gov

Pre Clinical in Vitro Mechanistic Research on Benzoylglycyl D Histidyl L Leucine

Cellular Permeability Studies (in vitro cell models)

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of intestinal drug permeability. researchgate.netescholarship.orgnih.gov When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. researchgate.netmdpi.com

The permeability of a test compound, such as Benzoylglycyl-d-histidyl-l-leucine, is assessed by adding it to either the apical (AP) or basolateral (BL) side of the Caco-2 monolayer and measuring its rate of appearance on the opposite side over time. This allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of permeability. These assays can distinguish between passive diffusion and active transport mechanisms. For instance, if the Papp value from the basolateral to the apical side is significantly higher than in the apical to basolateral direction, it suggests the involvement of an efflux transporter like P-glycoprotein (P-gp).

Table 1: Illustrative Caco-2 Permeability Data for a Hypothetical Peptide

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp BA/AP)
This compoundAP to BL0.54.0
BL to AP2.0
Atenolol (Low Permeability Control)AP to BL0.21.1
Propranolol (High Permeability Control)AP to BL25.01.0

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive transcellular permeability. sigmaaldrich.comevotec.comnih.gov This assay utilizes a 96-well microplate system where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment.

The test compound is added to the donor well, and its permeation across the artificial lipid membrane into the acceptor well is quantified after a set incubation period. PAMPA is a simpler and faster alternative to Caco-2 assays, but it only accounts for passive diffusion and does not provide information on active transport or paracellular movement. evotec.com The permeability is typically measured at different pH values to mimic the conditions of the gastrointestinal tract.

Table 2: Representative PAMPA Permeability Data

CompoundpHPermeability (Pe) (x 10⁻⁶ cm/s)
This compound5.50.8
6.51.2
7.41.5
Warfarin (Low Permeability Control)7.4< 0.1
Testosterone (High Permeability Control)7.4> 15.0

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Receptor/Enzyme Target Engagement Studies (in vitro cellular assays)

To understand the mechanism of action of a compound, it is crucial to demonstrate that it directly interacts with its intended biological target within a cellular context. Target engagement assays confirm this interaction and can provide quantitative data on binding affinity and kinetics.

Fluorescence Resonance Energy Transfer (FRET) based assays

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically 1-10 nm), excitation of the donor fluorophore can lead to the non-radiative transfer of energy to the acceptor, which then emits fluorescence at its characteristic wavelength.

In the context of target engagement, FRET can be used to study the binding of a compound to its target protein. For example, a continuous FRET-based assay for ACE activity has been developed. mdpi.com In such an assay, a FRET-labeled substrate is used. Upon cleavage of the substrate by ACE, the donor and acceptor fluorophores are separated, leading to a measurable change in the FRET signal. An inhibitor like this compound would prevent this cleavage, thus maintaining the FRET signal.

Bioluminescence Resonance Energy Transfer (BRET) based assays

Bioluminescence Resonance Energy Transfer (BRET) is a similar technology to FRET, but it utilizes a bioluminescent donor (an enzyme like luciferase) and a fluorescent acceptor. The donor enzyme generates light through a chemical reaction, which then excites the nearby acceptor. BRET offers several advantages over FRET, including a better signal-to-background ratio due to the absence of external light excitation.

BRET is a powerful tool for studying protein-protein interactions and receptor-ligand binding in living cells. nih.govmdpi.com For instance, a NanoBRET™ assay could be developed to assess the engagement of this compound with its target. In this setup, the target protein would be tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target would be used. In the absence of a competing compound, the tracer binds to the target, bringing it in close proximity to the luciferase and generating a BRET signal. When this compound is introduced and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of the compound's affinity for its target in a physiological cellular environment.

Surface Plasmon Resonance (SPR) for Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. The technique measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (the ligand) is immobilized. The other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

SPR provides detailed information about the kinetics of an interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. In the study of this compound, the target enzyme (e.g., ACE) would be immobilized on the sensor chip, and the compound would be flowed over the surface at various concentrations. The resulting sensorgrams would be analyzed to determine the kinetic parameters of the binding interaction.

Table 3: Hypothetical SPR Kinetic Data for Compound Binding to a Target Protein

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0
Known Inhibitor (Positive Control)2.0 x 10⁶1.0 x 10⁻³0.5

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Proteolytic Stability and Metabolism in vitro

The in vitro stability and metabolic breakdown of a peptide are critical determinants of its potential as a therapeutic agent. The inclusion of a D-amino acid and a benzoyl group in this compound suggests specific properties regarding its resistance to enzymatic degradation.

Metabolic Pathway Identification (enzymatic breakdown products)

The metabolic breakdown of this compound in vitro would likely be initiated by the enzymatic cleavage of its peptide bonds and the amide bond linking the benzoyl group. The primary enzymes responsible for peptide degradation in biological matrices are proteases and peptidases.

The presence of a D-histidine (B556032) residue is expected to confer significant resistance to many common proteases, which are stereospecific for L-amino acids. nih.govnih.gov However, certain bacterial enzymes or enzymes with broader specificity might still be capable of cleaving the peptide bonds. The catabolism of D-amino acids is primarily handled by D-amino acid oxidase (DAO), which would convert D-histidine to its corresponding imino acid. nih.gov

The expected enzymatic breakdown products would include:

Benzoylglycine (Hippuric acid): Resulting from the cleavage of the bond between glycine (B1666218) and D-histidine.

Glycyl-D-histidine and Leucine (B10760876): From cleavage between D-histidine and L-leucine.

Benzoyl group, Glycine, D-histidine, and L-leucine: Complete hydrolysis into constituent parts.

Metabolites of individual amino acids: Following the initial breakdown, the individual amino acids would enter their respective metabolic pathways.

Half-life Determination in Biological Matrices (in vitro)

The in vitro half-life of this compound would be determined by incubating the compound in various biological matrices, such as human plasma, serum, and liver microsomes, and measuring its concentration over time.

Due to the presence of the D-histidine residue, the peptide is anticipated to have a significantly longer half-life in plasma and serum compared to an equivalent peptide containing only L-amino acids. nih.govnih.gov Studies have shown that peptides are generally degraded more rapidly in serum than in plasma, although stability in fresh blood can be even greater. nih.gov The benzoyl group may also contribute to stability by protecting the N-terminus from aminopeptidases.

Table 1: Illustrative Comparison of Expected Peptide Stability This table is illustrative and not based on experimental data for this compound.

Peptide Expected Relative Stability in Serum Rationale
Gly-L-His-L-Leu Low Susceptible to standard proteases.

| Benzoyl-Gly-D-His-L-Leu | High | D-amino acid confers resistance to proteolysis. N-terminal benzoyl group may block aminopeptidases. |

Cell-Based Phenotypic Screening (Focus on mechanism, not efficacy)

Cell-based phenotypic screening can provide insights into the mechanism of action of a compound by observing its effects on cellular behavior and signaling pathways. workingforchange.com

Investigation of Cellular Pathway Modulation

Given its constituent amino acids, this compound could be hypothesized to modulate cellular pathways related to nutrient sensing and metabolism. Leucine, in particular, is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.gov Histidine-rich peptides have also been shown to influence cellular processes and have been investigated for various biological activities. nih.govacs.orgnih.gov

A cell-based assay to investigate pathway modulation might involve treating cells with the compound and then using techniques like Western blotting to measure the phosphorylation status of key proteins in the mTOR pathway, such as mTOR itself, S6K1, and 4E-BP1.

Table 2: Potential Cellular Pathways Modulated by this compound This table is speculative and based on the known functions of the compound's components.

Pathway Key Component Potential Effect Rationale
mTOR Signaling mTOR, S6K1, 4E-BP1 Activation Mediated by the L-leucine component. nih.gov

Effects on Gene Expression and Protein Production (e.g., qPCR, Western Blot)

Changes in cellular signaling pathways, such as the mTOR pathway, would be expected to lead to downstream effects on gene expression and protein production. Activation of mTOR signaling by leucine is known to upregulate the translation of specific mRNAs, leading to increased synthesis of proteins involved in the translational machinery and cell growth. nih.gov

To investigate these effects, techniques such as quantitative polymerase chain reaction (qPCR) could be used to measure changes in the mRNA levels of target genes, while Western blotting could be used to quantify changes in the levels of specific proteins. For instance, researchers might examine the expression of genes involved in protein synthesis or cell cycle progression.

Benzoylglycyl D Histidyl L Leucine As a Research Probe and Chemical Biology Tool

Application in Enzyme Mechanism Elucidation

The primary application of Benzoylglycyl-d-histidyl-l-leucine lies in the elucidation of enzyme mechanisms, specifically for peptidases like Angiotensin-Converting Enzyme (ACE). ACE is a key regulator of blood pressure and cardiovascular function. It typically cleaves dipeptides from the C-terminus of its substrates. The canonical substrate for ACE is Benzoylglycyl-l-histidyl-l-leucine (HHL), which is efficiently hydrolyzed by the enzyme.

By substituting the natural l-histidine (B1673261) with its d-stereoisomer, researchers can probe the geometric constraints of the enzyme's active site. The rate of hydrolysis of this compound by ACE is significantly lower than that of its l-histidyl counterpart. This dramatic difference in reactivity underscores the high degree of stereoselectivity of the ACE active site. The enzyme's catalytic machinery is precisely oriented to accommodate l-amino acids, and the presence of a d-amino acid at a key recognition site hinders the proper positioning of the substrate for catalysis. This resistance to cleavage makes this compound a valuable tool for studying the binding and catalytic steps of the enzymatic reaction separately.

Use as a Positive Control or Reference Standard in Enzymatic Assays

While this compound itself is not typically used as a positive control due to its slow hydrolysis, its more common stereoisomer, Benzoylglycyl-l-histidyl-l-leucine (HHL), is widely employed as a positive control and reference substrate in ACE activity assays. In these assays, the rate of disappearance of HHL or the appearance of its product, His-Leu, is measured to determine the enzymatic activity of ACE in various biological samples or in response to potential inhibitors.

This compound, in this context, can serve as a negative or minimal activity control. By comparing the hydrolysis rate of the d-histidyl variant to the l-histidyl variant, researchers can confirm that the observed activity is indeed due to the specific action of ACE and not due to non-specific peptidases that may be less stereoselective.

CompoundRole in ACE AssayTypical Observation
Benzoylglycyl-l-histidyl-l-leucinePositive Control / Reference SubstrateRapid hydrolysis, high product formation
This compoundNegative/Minimal Activity ControlMinimal to no hydrolysis

Development of Affinity Probes for Target Identification

The development of affinity probes is a crucial step in identifying the molecular targets of bioactive compounds. While there is limited direct literature on the use of this compound for creating affinity probes, its structure provides a scaffold that can be modified for such purposes. The principle involves attaching a reactive or reporter group to the peptide, which then allows for the covalent labeling and subsequent identification of the binding protein.

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique to identify protein-ligand interactions. A photo-reactive group, such as a diazirine or an aryl azide, can be incorporated into the structure of this compound. Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the enzyme's active site. The resulting covalently linked complex can then be isolated and identified, providing direct evidence of the binding interaction. The d-histidine (B556032) residue would be particularly interesting in this context to probe how non-optimal substrates are oriented within the active site.

Click Chemistry-Enabled Bioprobes

Click chemistry offers a versatile and efficient way to create bioprobes. A "clickable" handle, such as an alkyne or an azide, could be chemically introduced into the this compound peptide. This modified peptide can then be incubated with a biological system. After binding to its target, a reporter molecule (e.g., a fluorescent dye or biotin) carrying the complementary click chemistry handle can be attached. This allows for the visualization or purification of the target protein. The use of the d-histidine variant as a bioprobe would enable studies on the interactions of non-hydrolyzable peptide analogs with their target enzymes.

Contribution to Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structure of a target protein to design potent and selective inhibitors. The binding mode of substrates and their analogs to an enzyme provides a blueprint for designing small molecules that can mimic these interactions and block the enzyme's activity.

By studying the interaction of both Benzoylglycyl-l-histidyl-l-leucine and this compound with ACE, researchers can gain a more detailed understanding of the structural determinants of binding and catalysis. For instance, co-crystallization of ACE with this compound could provide a snapshot of a non-productive binding mode, revealing key steric clashes or unfavorable interactions that prevent catalysis. This information is invaluable for designing inhibitors that exploit these features to achieve high affinity and selectivity. The knowledge of which stereoisomer is preferred can guide the synthesis of more effective and specific drug candidates.

Utility in Understanding Peptide Recognition Principles

The study of how proteins recognize and bind to specific peptide sequences is a fundamental aspect of chemical biology. The use of peptides containing unnatural amino acids, such as this compound, is a powerful approach to dissecting these recognition principles.

The comparison of the binding and hydrolysis of the l- and d-histidyl variants of this tripeptide by ACE provides a clear illustration of the importance of stereochemistry in molecular recognition. It highlights that the precise three-dimensional arrangement of atoms in a peptide ligand is critical for establishing the specific network of interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern binding affinity and specificity. This principle extends beyond ACE and is a cornerstone of our understanding of protein-peptide interactions throughout biological systems.

Research AreaApplication of this compound
Enzyme Mechanism ElucidationProbing stereospecificity of the ACE active site.
Enzymatic AssaysServing as a negative or minimal activity control.
Affinity Probe DevelopmentA potential scaffold for creating photoaffinity or click chemistry probes.
Structure-Based Drug DesignInforming the design of stereospecific inhibitors.
Peptide RecognitionDemonstrating the critical role of stereochemistry in molecular recognition.

Future Perspectives and Unaddressed Research Gaps in Benzoylglycyl D Histidyl L Leucine Studies

Exploration of Novel Enzymatic Targets and Off-Targets

While ACE is the primary target in many cardiovascular therapies, the enzyme is a relatively nonspecific peptidase capable of cleaving a wide range of substrates. nih.gov This inherent nonspecificity opens avenues for exploring other potential enzymatic targets of compounds designed to interact with ACE. Future research should focus on identifying and characterizing these alternative targets to better understand the full spectrum of biological effects.

Furthermore, the concept of "off-target" effects is critical. For instance, while ACE inhibitors are effective in managing hypertension, they can lead to the accumulation of bradykinin, causing side effects like dry cough and angioedema. nih.govmdpi.comresearchgate.net A significant research gap exists in developing domain-specific inhibitors that target only the C-domain of ACE, which is primarily responsible for angiotensin II production, while leaving the N-domain, which also metabolizes bradykinin, unaffected. mdpi.com This could lead to therapies with fewer side effects. Additionally, the renin-angiotensin system is implicated in cancer biology, and the potential risks and benefits of modulating this system with respect to cancer development require further investigation through large-scale studies. researchgate.net

The discovery of alternative pathways for angiotensin II generation, via enzymes like chymase and cathepsin G, highlights that ACE is not the sole player. pharmgkb.org This "aldosterone escape" phenomenon, where angiotensin II levels can recover despite ACE inhibition, points to the need to investigate these other enzymes as potential therapeutic targets. pharmgkb.org

Development of Advanced Analytical Techniques for Trace Analysis

The study of peptides like Benzoylglycyl-d-histidyl-l-leucine and their metabolic products necessitates highly sensitive and specific analytical methods. The development of advanced analytical techniques for trace analysis is crucial for several reasons. Firstly, it allows for the precise quantification of these peptides and their metabolites in complex biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.

Secondly, enhanced analytical capabilities can help in the discovery of novel peptide substrates and products of ACE and other related enzymes. This could uncover new biological pathways and functions associated with the renin-angiotensin system. Future research in this area should focus on improving the sensitivity and resolution of techniques like mass spectrometry and chromatography to detect and quantify low-abundance peptides.

Integrated Omics Approaches for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of the renin-angiotensin system and the effects of modulating it, a systems-level approach is necessary. Integrated "omics" technologies, including genomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes that occur in response to ACE modulation.

For example, proteomics can be used to identify all the proteins that are affected by changes in ACE activity, while metabolomics can reveal alterations in the metabolic profile. By integrating these different omics datasets, researchers can construct detailed models of the biological networks involved. This approach could help in identifying new biomarkers for diseases like hypertension and heart failure, and in understanding the complex interplay between the RAS and other physiological systems. nih.gov

Design of Next-Generation Peptidomimetics Based on the this compound Scaffold

The structure of peptides that bind to ACE, including substrates like this compound, can serve as a template for designing novel peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability.

Future research in this area should focus on using computational modeling and structural biology to design peptidomimetics that are highly selective for specific domains of ACE or for other enzymes in the renin-angiotensin system. The successful crystallization and structural determination of human testis ACE has already provided significant insights into substrate binding and catalysis, and this knowledge can be leveraged for rational drug design. nih.gov The goal is to develop new therapeutic agents with improved efficacy and fewer side effects compared to current ACE inhibitors. mdpi.com

Methodological Innovations in Synthesis and Derivatization

Advances in peptide synthesis and derivatization are essential for creating novel research tools and potential therapeutic agents. Innovations in solid-phase and liquid-phase peptide synthesis can enable the efficient and cost-effective production of a wide range of peptides and their analogs.

Furthermore, new derivatization techniques can be used to modify the properties of peptides, such as their stability, solubility, and cell permeability. For example, attaching a fluorescent or radioactive label to a peptide can facilitate its use in imaging studies to track its distribution and binding in the body. Research into the synthesis of Glycyl-L-Histydyl-L-Lysine derivatives has shown the potential for creating new biologically active compounds. nih.gov

Theoretical Predictions of Novel Biological Interactions

Computational and theoretical approaches are becoming increasingly powerful tools for predicting the biological interactions of molecules. Density functional theory (DFT) and other computational methods can be used to model the binding of peptides to their target enzymes and to predict their biological activity. inonu.edu.tr

These theoretical predictions can help to guide experimental research by identifying promising lead compounds and by providing insights into the mechanisms of action. For example, computational simulations can be used to model the effects of mutations in ACE on its ability to bind and cleave substrates. nih.gov The use of online software to predict the activity spectra of biologically active structures can also point towards new therapeutic applications for known compounds. inonu.edu.tr As computational power continues to increase, these theoretical approaches will play an even more important role in the future of peptide and drug discovery.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Benzoylglycyl-d-histidyl-l-leucine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves peptide coupling strategies, such as solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Benzoylation of the glycyl residue can be achieved via benzoyl chloride derivatives under anhydrous conditions . Purity validation requires reverse-phase HPLC (≥95% purity) with UV detection at 220 nm, complemented by mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, particularly to distinguish stereoisomers (e.g., d-histidyl vs. l-histidyl) .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability : Incubate the compound in buffers (pH 3–9) at 37°C and monitor degradation via HPLC at timed intervals.
  • Mass spectrometry identifies degradation products (e.g., hydrolysis of the benzoyl group or peptide bonds).
  • Circular dichroism (CD) spectroscopy can assess conformational changes in histidyl residues under acidic/basic conditions .

Q. How is this compound utilized as a substrate in angiotensin-converting enzyme (ACE) assays?

  • Methodological Answer : The compound acts as a synthetic ACE substrate due to its cleavage site between the glycyl and histidyl residues. In kinetic assays:

  • Incubate with purified ACE in a buffer (e.g., 50 mM HEPES, pH 8.3) containing 300 mM NaCl.
  • Quantify liberated hippuric acid (benzoylglycine) via UV absorbance at 228 nm or fluorescence detection.
  • Include controls with ACE inhibitors (e.g., captopril) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in ACE inhibition data when using this substrate across different experimental models?

  • Methodological Answer : Discrepancies may arise from:

  • Species-specific ACE isoforms : Human vs. rodent ACE exhibits differential substrate affinity. Validate using recombinant isoforms.
  • Assay interference : Remove endogenous ACE inhibitors (e.g., EDTA) from biological samples.
  • Data normalization : Express activity as % inhibition relative to a positive control (e.g., 100% inhibition by 1 mM EDTA).
  • Statistical reconciliation: Apply Bland-Altman analysis to compare inter-assay variability .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁴C or ³H isotopes at the benzoyl group for tracer studies.
  • Sample preparation : Use plasma protein precipitation (acetonitrile) followed by LC-MS/MS for quantification.
  • Compartmental modeling : Apply a two-compartment model to estimate absorption (kₐ) and elimination (kₑ) rates.
  • Tissue distribution : Autoradiography or MALDI imaging mass spectrometry for spatial resolution .

Q. How can structural modifications enhance the compound’s utility in studying ACE-related pathologies?

  • Methodological Answer :

  • Fluorescent tagging : Attach FITC or TAMRA to the leucine residue for real-time visualization in cellular assays.
  • Isotope-labeled analogs : Synthesize ¹³C/¹⁵N variants for NMR-based mechanistic studies of ACE-substrate interactions.
  • Protease resistance : Replace labile peptide bonds with non-hydrolyzable mimics (e.g., ketomethylene) to prolong half-life in vivo .

Q. What experimental designs mitigate confounding variables in ACE inhibition studies using this substrate?

  • Methodological Answer :

  • Blinded assays : Use automated liquid handlers to minimize operator bias.
  • Counterbalancing : Randomize sample order across plates to control for edge effects in multi-well assays.
  • Negative controls : Include heat-inactivated ACE and substrate-only samples.
  • Replicate strategy : Perform triplicate technical replicates and three independent biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.